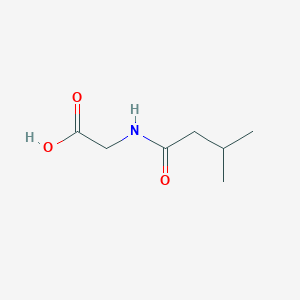

N-Isovaleroylglycine

説明

Historical Context of N-Isovaleroylglycine Discovery and Early Characterization

The discovery of this compound is intrinsically linked to the study of isovaleric acidemia, an inborn error of leucine metabolism. In 1966, Tanaka and colleagues first identified this compound in the urine of patients with this condition. news-medical.netnih.gov This was a significant finding, as it was the first time this compound had been isolated from any human or natural source. researchgate.net The identification was achieved through analytical techniques including nuclear magnetic resonance, mass spectrometry, and infrared spectra. researchgate.net This discovery was crucial as it supported the hypothesis that the enzymatic defect in isovaleric acidemia was at the conversion of isovaleryl-CoA to β-methylcrotonyl-CoA. researchgate.net

Role of this compound as an Acyl Glycine Metabolite

This compound is an N-acylglycine, which is formed when an acyl group is attached to a glycine backbone. cymitquimica.comnih.gov Specifically, it is a byproduct of the catabolism of the amino acid leucine. hmdb.cabiocat.com The formation of acylglycines is a detoxification process. acs.org When certain metabolites accumulate to toxic levels, they are conjugated with glycine to form less toxic and more water-soluble N-acylglycines that can be excreted in the urine. acs.org

The synthesis of this compound is catalyzed by the enzyme glycine N-acyltransferase. hmdb.cabiocat.comsmolecule.com This enzyme facilitates the reaction between an acyl-CoA (in this case, isovaleryl-CoA) and glycine, resulting in the formation of an N-acylglycine and coenzyme A (CoA). smolecule.comnih.gov While acylglycines are generally minor metabolites, their levels can be significantly elevated in certain metabolic disorders. hmdb.cabiocat.com

| Property | Value |

| Chemical Formula | C7H13NO3 hmdb.cacaymanchem.com |

| Molecular Weight | 159.18 g/mol hmdb.casmolecule.com |

| IUPAC Name | 2-(3-methylbutanamido)acetic acid nih.gov |

| Synonyms | Isovalerylglycine, N-Isovaleryl-glycine hmdb.cacaymanchem.com |

Overview of this compound Significance in Inborn Errors of Metabolism

The primary significance of this compound in clinical biochemistry lies in its role as a key biomarker for isovaleric acidemia (IVA). hmdb.casmolecule.comcaymanchem.com IVA is an autosomal recessive genetic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD). hmdb.caresearchgate.net This enzyme is crucial for the metabolism of leucine. researchgate.nethrsa.gov

In individuals with IVA, the deficiency of IVD leads to the accumulation of isovaleryl-CoA. hmdb.casmolecule.com The body then utilizes an alternative metabolic pathway to detoxify this excess isovaleryl-CoA by conjugating it with glycine, leading to the formation and subsequent excretion of large amounts of this compound in the urine. researchgate.netsmolecule.comjcdr.net Therefore, the detection of elevated levels of this compound in urine is a primary diagnostic indicator for IVA. smolecule.comcaymanchem.comresearchgate.net

The diagnosis of IVA is typically confirmed by the presence of isovaleroylglycine and 3-hydroxyisovaleric acid in the urine. researchgate.net While this compound is the main characteristic metabolite, other compounds may also be present in the metabolic profile of IVA patients. researchgate.net

| Inborn Error of Metabolism | Associated Gene | Key Biomarker(s) |

| Isovaleric Acidemia (IVA) | IVD news-medical.nethrsa.govorpha.net | This compound, 3-hydroxyisovaleric acid, Isovalerylcarnitine researchgate.netorpha.net |

Beyond IVA, the analysis of acylglycines in general is important for diagnosing a range of inherited disorders related to mitochondrial fatty acid beta-oxidation. biocat.comavantiresearch.com

Leucine Catabolism and this compound Formation

This compound is recognized as a byproduct of the metabolic breakdown (catabolism) of leucine, an essential branched-chain amino acid. biocat.com In a healthy metabolic system, leucine is broken down through a series of enzymatic steps. An intermediate in this pathway is Isovaleryl-CoA. wikipedia.org Normally, Isovaleryl-CoA is further processed by the enzyme isovaleryl-CoA dehydrogenase. wikipedia.orgmedlink.com However, disruptions in this pathway lead to the formation of this compound. researchgate.net

Isovaleric acidemia (IVA) is an autosomal recessive genetic disorder caused by mutations in the IVD gene, which codes for the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). ontosight.aithemedicalbiochemistrypage.org This enzyme is responsible for catalyzing the third step in leucine catabolism: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.orgnih.gov A deficiency in IVD activity disrupts the normal breakdown of leucine, leading to the accumulation of isovaleryl-CoA and its derivatives. wikipedia.org This buildup is responsible for the clinical manifestations of isovaleric acidemia, which was the first such condition to be classified as an organic acidemia. themedicalbiochemistrypage.orgmhmedical.com The presence of N-isovalerylglycine in urine is a key diagnostic marker for this condition. medlink.comcaymanchem.com The first identification of N-isovalerylglycine from the urine of patients with isovaleric acidemia provided crucial evidence that the enzyme defect in the disorder was at the level of the IVD enzyme. researchgate.net

With the primary pathway for isovaleryl-CoA metabolism impaired due to IVD deficiency, the excess isovaleryl-CoA is shunted into alternative, secondary metabolic pathways. nih.gov This results in the formation and accumulation of several metabolites, including isovaleric acid, which can cause a characteristic "sweaty feet" odor in affected individuals. themedicalbiochemistrypage.orgmhmedical.com Other significant metabolites that build up include 3-hydroxyisovaleric acid and N-isovalerylcarnitine. themedicalbiochemistrypage.orgnih.gov The body attempts to detoxify the accumulating isovaleric acid and isovaleryl-CoA by conjugating them with other molecules, such as glycine, leading to the formation of this compound. themedicalbiochemistrypage.orgresearchgate.net The analysis of these accumulated organic acids in urine and blood is fundamental for diagnosing isovaleric acidemia. medlink.commhmedical.com

Table 1: Metabolites Accumulating in Isovaleric Acidemia

| Metabolite Name | Chemical Class/Note | References |

|---|---|---|

| This compound | Acylglycine; primary diagnostic biomarker | themedicalbiochemistrypage.orgmhmedical.comresearchgate.net |

| Isovaleric Acid | Organic acid; responsible for characteristic odor | themedicalbiochemistrypage.orgnih.govmhmedical.com |

| 3-Hydroxyisovaleric Acid | Organic acid; diagnostic biomarker | themedicalbiochemistrypage.orgnih.govresearchgate.net |

| Isovaleryl-CoA | Acyl-CoA; the primary accumulating substrate | wikipedia.orgnih.gov |

| N-isovalerylcarnitine | Acylcarnitine; diagnostic biomarker in blood spots | nih.govresearchgate.net |

| Isovalerylglucuronide | Glucuronide conjugate | mhmedical.comresearchgate.net |

| Isovalerylglutamic acid | Amino acid conjugate | themedicalbiochemistrypage.orgmhmedical.com |

Isovaleryl-CoA Dehydrogenase Deficiency and Isovaleric Acidemia

Glycine Conjugation Pathway and this compound Biosynthesis

The formation of this compound is a direct result of the activation of a detoxification pathway known as glycine conjugation. nih.govnih.gov This pathway is a phase II metabolic reaction that serves to convert toxic or excess acyl-CoA molecules into less harmful, water-soluble compounds that can be excreted in the urine. nih.govnih.gov

The key enzyme responsible for the biosynthesis of this compound is Glycine N-Acyltransferase (GLYAT). biocat.comsmolecule.com This mitochondrial enzyme catalyzes the reaction between the accumulating isovaleryl-CoA and the amino acid glycine. biocat.com This conjugation process effectively detoxifies the excess isovaleryl-CoA, mitigating some of the cellular damage it could otherwise cause. nih.govnih.gov While it has been a long-held assumption that GLYAT is the primary enzyme for this reaction, recent research has investigated its efficiency and the potential role of its paralogue, GLYATL1. nih.govnih.govresearchgate.net In-silico and in-vitro studies suggest that both GLYAT and GLYATL1 can form N-isovalerylglycine, although they do so with lower affinity compared to their preferred substrates, such as benzoyl-CoA for GLYAT. nih.govnih.gov

Table 2: Research Findings on Enzymes in this compound Formation

| Enzyme | Preferred Substrate | Finding Regarding this compound Formation | References |

|---|---|---|---|

| Glycine N-acyltransferase (GLYAT) | Benzoyl-CoA | Can form N-isovalerylglycine by conjugating isovaleryl-CoA with glycine, but with lower affinity than for its preferred substrate. | nih.govnih.govresearchgate.net |

| GLYAT-Like Protein 1 (GLYATL1) | Phenylacetyl-CoA | Also demonstrated the ability to form N-isovalerylglycine in vitro, suggesting it may contribute to detoxification in isovaleric acidemia. | nih.govnih.govresearchgate.net |

The glycine conjugation reaction that forms this compound has another critical function beyond simple detoxification: the regeneration of free Coenzyme A (CoA). biocat.comsmolecule.com The reaction is as follows:

Isovaleryl-CoA + Glycine ⇌ this compound + CoA biocat.com

In isovaleric acidemia, the accumulation of isovaleryl-CoA sequesters the mitochondrial pool of free CoA. nih.gov CoA is an essential cofactor for numerous metabolic processes within the mitochondria, including the Krebs cycle and fatty acid β-oxidation, which are central to cellular energy production. wikipedia.org By conjugating the isovaleryl group to glycine, GLYAT releases CoA, making it available for other vital enzymatic reactions and helping to restore a degree of mitochondrial energy balance. nih.gov

Role of Glycine N-Acyltransferase (GLYAT) in Detoxification

This compound in Broader Amino Acid Metabolism

While this compound is most prominently associated with the inborn error of leucine metabolism, its presence is not exclusively limited to this condition. cymitquimica.com It is considered a human urinary metabolite and has been reported in various species, including Drosophila melanogaster and the bacterium Aeromonas veronii. nih.gov The pathways of N-acylation of amino acids are recognized as a broader biological system for metabolizing and excreting various compounds. nih.govnih.gov For instance, studies on the effects of certain medications have noted changes in this compound levels. A study on the diabetes drug dapagliflozin found that it significantly decreased the urinary concentration of this compound in patients with Type 2 Diabetes. nih.gov Furthermore, metabolomic studies in plants have identified this compound and noted changes in its levels in response to stressors like pathogen attacks, suggesting its role in metabolism extends beyond mammals. researchgate.netresearchgate.net These findings indicate that the formation of this compound is part of a conserved metabolic response involving amino acid conjugation. nih.gov

特性

IUPAC Name |

2-(3-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338092 | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16284-60-9 | |

| Record name | Isovalerylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovaleroylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16284-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOVALEROYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87 - 90 °C | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

N-isovaleroylglycine As a Biomarker in Metabolic Disorders

Diagnostic Utility in Isovaleric Acidemia (IVA)

The measurement of N-Isovaleroylglycine is a cornerstone in the diagnosis of Isovaleric Acidemia. caymanchem.comchemicalbook.com Its presence at high concentrations is a direct consequence of the enzymatic defect in the leucine metabolic pathway. caymanchem.combiomol.com

Elevated this compound Levels in Biological Fluids

In individuals with IVA, the concentration of this compound is dramatically elevated in various biological fluids, most notably urine and blood. nih.govorpha.net The analysis of urine for organic acids is a primary method for detecting these high levels. nih.govorpha.net While healthy individuals have negligible amounts of this compound, patients with IVA exhibit a significant accumulation, making it a highly specific diagnostic marker. researchgate.netsmolecule.com This accumulation is a direct result of the body's alternative pathway to detoxify the buildup of isovaleric acid and its precursor, isovaleryl-CoA. nih.gov

Table 1: Representative this compound Levels

| Condition | Biological Fluid | Typical Concentration Range |

|---|---|---|

| Isovaleric Acidemia (IVA) | Urine | Markedly elevated |

| Blood/Plasma | Significantly elevated. medlink.com | |

| Healthy Control | Urine | Very low to undetectable |

Differential Diagnosis from Other Organic Acidemias

The specific and significant elevation of this compound is crucial for distinguishing IVA from other organic acidemias that may present with similar clinical symptoms, such as metabolic acidosis or neurological distress. medlink.com While other conditions like propionic acidemia or methylmalonic acidemia also result in the accumulation of specific organic acids, the metabolite profile is distinct. medlink.comcocukmetabolizma.com For instance, propionic acidemia is characterized by high levels of 3-hydroxypropionic acid and methylcitric acid, whereas this compound is the predominant abnormal metabolite in the urine of IVA patients. cocukmetabolizma.com Therefore, analyzing the pattern of organic acids via gas chromatography-mass spectrometry is essential for an accurate differential diagnosis. medlink.com

Table 2: Key Urinary Biomarkers for Differential Diagnosis

| Disorder | Primary Urinary Biomarker(s) |

|---|---|

| Isovaleric Acidemia (IVA) | This compound, 3-hydroxyisovaleric acid. orpha.netcocukmetabolizma.comnih.gov |

| Propionic Acidemia | Methylcitric acid, 3-hydroxypropionic acid, propionylglycine. cocukmetabolizma.com |

| Glutaric Acidemia Type I | Glutaric acid, 3-hydroxyglutaric acid |

This compound in Newborn Screening Protocols

Newborn screening programs are critical for the early detection and treatment of IVA, which can prevent severe metabolic crises and improve long-term outcomes. nih.gov

Tandem Mass Spectrometry for Detection of Acylcarnitines and this compound

Modern newborn screening utilizes tandem mass spectrometry (MS/MS) to analyze dried blood spots for a panel of metabolic disorders. nih.govwadsworth.org For IVA, the primary marker screened is isovalerylcarnitine (C5 carnitine), which is typically elevated. orpha.netwadsworth.org However, an elevated C5 carnitine level is not exclusively diagnostic for IVA. wadsworth.org this compound serves as a critical second-tier or confirmatory biomarker. naturalproducts.netresearchgate.net If the initial screen shows high C5 carnitine, further analysis, often using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is performed to measure this compound. researchgate.net A significant elevation of this compound alongside high C5 carnitine strongly confirms the diagnosis of IVA. medlink.com

False Positive Considerations in Newborn Screening

A significant challenge in newborn screening for IVA is the occurrence of false positive results for elevated C5 carnitine. wadsworth.org A primary cause of these false positives is the presence of pivaloylcarnitine, a compound that is structurally isomeric to isovalerylcarnitine and therefore indistinguishable by standard MS/MS screening methods. researchgate.netlcms.cz Pivaloylcarnitine can be present in a newborn's blood due to the maternal use of certain antibiotics containing pivalic acid, such as pivmecillinam, or the use of creams with pivalate derivatives. mdpi.com In these cases, the newborn will have a high C5 carnitine level but will not have IVA. researchgate.net The analysis of this compound is essential in these situations; a normal level of this compound effectively rules out IVA and confirms a false positive screening result, preventing unnecessary anxiety and follow-up for the family. researchgate.net

Emerging Biomarker Applications of this compound

While the role of this compound as a biomarker for IVA is well-established, research is exploring its potential utility in other contexts. Some studies have suggested it could be a biomarker related to energy metabolism and may have implications in conditions like obesity. smolecule.commedchemexpress.com Furthermore, metabolomic studies have identified altered levels of this compound in other conditions. For example, one study noted increased levels of this compound following hyperglycemia in patients with type 2 diabetes. iomcworld.com Another study using a rat model identified this compound as one of several urinary metabolites that were altered during epileptogenesis. nih.gov These applications are still in the early stages of research and require further investigation to determine their clinical significance. smolecule.com

Association with Hyperglycemia and Type 2 Diabetes

Research has consistently identified this compound as a potential biomarker associated with hyperglycemia, a hallmark of type 2 diabetes. Studies utilizing multiplatform metabolomic analyses of urine from individuals with type 2 diabetes have demonstrated a significant increase in this compound levels following experimentally induced hyperglycemia. researchgate.netdeakin.edu.auiomcworld.com

One such study, involving overweight individuals with type 2 diabetes, collected urine samples before and after a glucose infusion. The analysis, which was replicated in two separate patient cohorts, consistently found elevated levels of this compound after the glucose challenge. deakin.edu.au This elevation was observed alongside increases in branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine, and other isoleucine-derived amines. deakin.edu.auiomcworld.com These findings align with previous research that has described increased plasma BCAA levels in individuals with diabetes and pre-diabetes. deakin.edu.auiomcworld.com

The following table summarizes the changes in urinary this compound levels detected by Nuclear Magnetic Resonance (NMR) spectroscopy in two different study years following a glucose infusion.

| Study Year | Normalization Method | Log2 Fold Change | p-value (Bonferroni corrected) |

| 2010 | Median | 0.41 | 0.040530385 |

| 2010 | Creatinine | 0.26 | 0.031514826 |

| 2011 | Median | 0.72 | 0.000924383 |

| 2011 | Creatinine | 0.41 | 0.034029713 |

Data sourced from a cross-platform urine metabolomics study of experimental hyperglycemia in type 2 diabetes. researchgate.net

Further evidence supporting the link between this compound and glucose metabolism comes from a study on the effects of the SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes. This study found that after three months of treatment with dapagliflozin, the urinary concentration of this compound significantly decreased. nih.gov This suggests that improvements in glycemic control may be reflected in the levels of this metabolite.

Potential Link to Weight Gain and Obesity

The role of this compound as a biomarker extends to the context of weight gain and obesity, although the relationship appears complex and is an area of ongoing research. scholaris.ca Some evidence suggests that elevated levels of this compound may be associated with an increased risk for obesity. nih.gov

A study investigating the long-term effects of prenatal maternal stress found that higher stress exposure was linked to alterations in the metabolomic profiles of adolescent offspring. nih.gov Specifically, elevated levels of this compound were observed in the high-stress exposure group, which the researchers suggested could indicate an increased risk for metabolic diseases such as obesity. nih.gov

Conversely, some research has indicated a potential inverse correlation between this compound and Body Mass Index (BMI). scholaris.ca This highlights the complexity of this metabolite's role in weight regulation and underscores the need for further investigation to clarify the nature of its association with weight gain and obesity.

The following table presents findings from a study on the impact of prenatal stress on adolescent metabolomic profiles.

| Metabolite | Chemical Shift (ppm) | p-value | Fold Change (High vs. Low Stress) | Regulation |

| This compound | 0.958–0.948 | 3.99E-03 | 1.07 | Up |

Data from a study on the effects of prenatal maternal stress from a natural disaster on urinary metabolomic profiles. nih.gov

Identification in Untargeted Metabolomics Studies

Untargeted metabolomics, a comprehensive approach to measuring all detectable small molecules in a biological sample, has been instrumental in identifying this compound as a metabolite of interest in various contexts. mdpi.comresearchgate.netresearchgate.netnih.gov This discovery-oriented approach allows for the identification of novel biomarkers and the elucidation of metabolic pathways without a predefined hypothesis.

For instance, an untargeted metabolomics study on the effects of cocoa shell extract supplementation in female rats identified this compound as one of only three bioavailable compounds that were detected in plasma only after supplementation, confirming its absorption and systemic distribution. mdpi.comresearchgate.netresearchgate.netnih.gov This finding highlights the ability of untargeted metabolomics to uncover the metabolic impact of dietary components.

In another study using untargeted metabolomics to investigate the host response to bacterial infections in a mouse model, this compound was identified as one of the urinary metabolites that showed altered levels in response to the infection. acs.org This suggests a potential role for this metabolite in the systemic response to infectious agents.

Furthermore, a cross-sectional study investigating the plasma metabolome associated with a healthy lifestyle identified this compound as one of the important metabolites that differentiated between individuals with markedly different dietary and physical activity patterns. d-nb.info

The table below showcases instances where this compound was identified in untargeted metabolomics studies.

| Study Context | Biological Sample | Key Finding |

| Cocoa Shell Extract Supplementation | Rat Plasma | One of three bioavailable compounds detected only after supplementation. mdpi.comresearchgate.netresearchgate.netnih.gov |

| Bacterial Infection Model | Mouse Urine | Identified as a metabolite with altered levels in response to infection. acs.org |

| Healthy Lifestyle Signatures | Human Plasma | One of the important metabolites differentiating lifestyle groups. d-nb.info |

| Prenatal Stress Effects | Human Urine | Elevated levels associated with high prenatal stress exposure in adolescents. nih.gov |

These examples from untargeted metabolomics studies underscore the broad relevance of this compound in various physiological and pathological states, paving the way for further targeted research into its specific roles.

Analytical Methodologies for N-isovaleroylglycine Quantification in Research

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a cornerstone for the analysis of organic acids and other small molecules in biological samples. Its application to N-Isovaleroylglycine requires specific sample handling to ensure volatility and thermal stability, which is essential for gas-phase analysis.

Sample Preparation and Derivatization Strategies

Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, sample preparation involves extraction from the biological matrix, typically urine or plasma, followed by a chemical modification step known as derivatization.

The primary goal of derivatization is to convert the non-volatile this compound into a volatile and thermally stable derivative. This is achieved by masking the polar functional groups, specifically the carboxylic acid and the amide group. Common strategies include:

Silylation: This is one of the most prevalent methods, involving the replacement of active hydrogens in the molecule with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often in combination with a catalyst such as trimethylchlorosilane (TMCS). The resulting TMS esters are significantly more volatile and suitable for GC analysis.

Esterification: Another approach involves the esterification of the carboxyl group, for example, by creating methyl or ethyl esters. This process reduces the polarity of the molecule.

The extraction of this compound from samples like urine is often accomplished using liquid-liquid extraction with organic solvents such as ethyl acetate after acidification of the sample. This step concentrates the analyte and removes interfering substances before the derivatization process.

Qualitative and Quantitative Analysis using GC-MS

Once derivatized, the sample is injected into the GC-MS system. In the gas chromatograph, the derivatized this compound is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. It then enters the mass spectrometer, where it is ionized and fragmented.

Qualitative analysis involves identifying the compound based on two key parameters:

Retention Time: The time it takes for the compound to travel through the GC column. This is a characteristic property for a specific compound under defined analytical conditions.

Mass Spectrum: The fragmentation pattern generated upon ionization is unique to the molecule's structure. By comparing the obtained mass spectrum with a library of known spectra or with that of a pure standard, the identity of this compound can be confirmed. For the TMS derivative of this compound, characteristic ions, such as the molecular ion and specific fragment ions, are monitored. A prominent ion is often observed at mass-to-charge ratio (m/z) 246, which corresponds to the molecular ion minus a methyl group ([M-15]+).

Quantitative analysis , the measurement of the compound's concentration, is typically performed using selected ion monitoring (SIM). Instead of scanning the full range of masses, the mass spectrometer is set to detect only a few specific, characteristic ions of the derivatized this compound. This enhances the sensitivity and selectivity of the analysis. Quantification is achieved by comparing the peak area of the analyte's characteristic ion to that of a stable isotope-labeled internal standard, such as N-isovaleryl-2-amino-3-methyl-d3-butyric acid, which is added to the sample at a known concentration before preparation. This isotope dilution method corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate results.

| Parameter | Description | Reference |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | |

| Analysis Mode | Selected Ion Monitoring (SIM) | |

| Characteristic Ion (m/z) | 246 ([M-15]+ of di-TMS derivative) | |

| Internal Standard Type | Stable Isotope-Labeled Analog |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The advent of Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem version (LC-MS/MS) has revolutionized the analysis of metabolites in complex biological fluids. These techniques are now widely considered the gold standard for quantifying compounds like this compound, especially in high-throughput settings like newborn screening.

Advantages for Polar and Thermally Labile Compounds

LC-MS offers significant advantages over GC-MS for the analysis of polar and thermally labile compounds such as this compound.

Milder Conditions: The separation and ionization processes in LC-MS are performed at or near ambient temperature. This prevents the thermal degradation that can occur with heat-sensitive molecules like this compound in the high-temperature environment of a GC injection port.

These features make LC-MS/MS particularly well-suited for the direct analysis of acylglycines in biological matrices, providing high specificity and sensitivity.

Targeted and Untargeted Metabolomic Approaches

LC-MS/MS is a versatile platform that can be used for both targeted and untargeted analysis of metabolites.

Targeted Metabolomics: This approach is designed to quantify a specific, predefined set of metabolites. In the context of this compound, this is the method of choice for clinical diagnosis and patient monitoring. The LC-MS/MS system is configured to specifically detect and quantify this compound using techniques like Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of this compound is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the complex sample matrix. This method is central to newborn screening programs for isovaleric acidemia.

Untargeted Metabolomics: This exploratory approach aims to measure as many metabolites as possible in a sample to get a broad snapshot of the metabolic state. In these studies, this compound may be identified as one of many hundreds or thousands of compounds that are altered under certain conditions. High-resolution mass spectrometers, such as those based on Time-of-Flight (TOF) or Orbitrap technology, are often used to provide accurate mass measurements, which aids in the identification of unknown compounds, including this compound.

Isotope Dilution Mass Spectrometry for Accurate Quantification

For the most accurate and precise quantification, isotope dilution mass spectrometry is the definitive method. This technique is seamlessly integrated into LC-MS/MS workflows.

The strategy involves adding a known amount of a stable isotope-labeled version of this compound to the sample at the very beginning of the analytical process. A common internal standard is N-isovalerylglycine labeled with deuterium (e.g., d2-N-isovalerylglycine).

This "heavy" standard is chemically identical to the naturally occurring "light" analyte and therefore behaves identically during sample extraction, chromatography, and ionization. However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a precise concentration can be calculated. This method effectively corrects for variations in sample recovery and matrix effects (signal suppression or enhancement caused by other molecules in the sample), ensuring the high accuracy required for clinical diagnostic applications.

| Method | Principle | Application for this compound | Reference |

| Targeted LC-MS/MS | Precursor and product ions for a specific analyte are pre-selected and monitored (e.g., MRM). | Quantification for newborn screening and diagnosis of isovaleric acidemia. | |

| Untargeted LC-MS/MS | Aims to detect and identify a wide range of metabolites in a sample without pre-selection. | Discovery of this compound as a biomarker in broader metabolic profiling studies. | |

| Isotope Dilution | A stable isotope-labeled version of the analyte is used as an internal standard for precise quantification. | Gold standard for accurate concentration measurement in clinical and research settings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used in metabolomics to identify and quantify metabolites in biological samples. uab.eduiomcworld.com This non-destructive technique provides detailed information about the chemical structure and concentration of molecules within a complex mixture, such as urine, plasma, or tissue extracts. uab.eduuab.edu In the context of this compound analysis, NMR spectroscopy offers a robust method for its detection and quantification, providing insights into various metabolic states. iomcworld.comresearchgate.net

The fundamental principle of NMR involves the interaction of atomic nuclei with an external magnetic field. The position of a signal in an NMR spectrum, known as the chemical shift (measured in parts per million, ppm), is indicative of the chemical environment of the nucleus, allowing for the identification of specific metabolites. uab.eduyoutube.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to resolve its signals from other compounds in a biofluid. researchgate.netnih.gov

Detailed NMR Spectral Data for this compound

The identification of this compound in metabolomics studies relies on matching the signals in the sample's spectrum to the known, characteristic NMR signature of the pure compound. Public databases like the Human Metabolome Database (HMDB) and PubChem provide reference spectra obtained under specific conditions. nih.gov

¹H NMR Spectroscopy: Proton (¹H) NMR is the most common technique used in metabolomics due to its high sensitivity and the ubiquity of hydrogen atoms in metabolites. uab.edu The ¹H NMR spectrum of this compound in water shows distinct peaks corresponding to its different proton groups.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Proton Assignment |

| 0.92 - 0.93 | Doublet | (CH₃)₂CH- |

| 2.00 - 2.17 | Multiplet | (CH₃)₂CH-CH₂- |

| 3.74 - 3.75 | Singlet | -NH-CH₂-COOH |

| Data sourced from experiments performed at 600 MHz in H₂O/D₂O. nih.gov |

¹³C NMR Spectroscopy: Carbon (¹³C) NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it offers complementary data that can confirm the identification of this compound.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Assignment |

| 24.24 | (CH₃)₂CH- |

| 28.65 | (CH₃)₂CH- |

| 45.91 | -NH-CH₂-COOH |

| 47.64 | -CH-CH₂-CO- |

| Data sourced from experiments performed at 600 MHz in H₂O/D₂O. nih.gov |

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are used to correlate the chemical shifts of directly bonded protons and carbons. nih.gov This provides unambiguous assignments and helps to resolve signal overlap, which is common in complex biological samples. For this compound, an HSQC spectrum would show correlations between the proton at ~0.92 ppm and the carbon at ~24.24 ppm, confirming the isovaleryl group's methyl protons and carbon. nih.gov

Research Findings from Metabolomic Studies

NMR-based metabolomics has been applied in various research settings to measure changes in this compound levels, linking it to different physiological and pathological conditions.

Exercise Physiology: In a study comparing the metabolic profiles of Thoroughbred and Jeju pony horses before and after exercise, ¹H NMR spectroscopy was used to analyze plasma, urine, and sweat. researchopenworld.com this compound was identified and quantified in the urine, though no significant changes were reported in its concentration post-exercise in this particular study. researchopenworld.com

Diabetes and Hyperglycemia: A multiplatform metabolomic analysis of urine from individuals with type 2 diabetes investigated the effects of experimental hyperglycemia. iomcworld.com Using targeted NMR spectroscopy, researchers observed a significant increase in urinary this compound levels following glucose infusion. iomcworld.comresearchgate.net This finding, along with elevated levels of branched-chain amino acids (BCAAs) like leucine and valine, points to alterations in BCAA metabolism under hyperglycemic conditions. iomcworld.com

Thyroid Disease: In a study utilizing ¹H NMR-based metabolomics to diagnose thyroid diseases, this compound was identified as a differentiating metabolite in urine samples. nih.gov The relative concentration of this compound showed significant changes in patients with thyroid disorders compared to healthy controls, highlighting its potential as a biomarker in this context. nih.gov

Prenatal Stress: Research on the long-term effects of prenatal maternal stress (PNMS) used ¹H NMR spectroscopy to analyze the urinary metabolomic profiles of adolescents whose mothers were exposed to a natural disaster during pregnancy. nih.gov The study found that this compound levels were significantly elevated in the urine of adolescents who had been exposed to high levels of PNMS in utero. nih.gov This suggests a lasting impact of prenatal stress on metabolic pathways involving this compound.

Obesity and Diet: A study on diet-induced obese mice investigated the metabolic effects of bitter melon supplementation. tandfonline.com Using ¹H NMR analysis of urine, this compound was identified as one of 37 metabolites quantified to assess changes in energy metabolism. tandfonline.com

These studies collectively demonstrate the utility of NMR spectroscopy as a key analytical methodology for quantifying this compound in metabolomics research. The ability to accurately measure this and other metabolites simultaneously allows for a comprehensive understanding of metabolic responses to various stimuli and disease states.

Pathophysiological Implications of N-isovaleroylglycine Accumulation

Impact on Mitochondrial Energy Production

The accumulation of isovaleryl-CoA and isovaleric acid directly impairs mitochondrial function, which is critical for cellular energy production. researchgate.netresearchgate.net The deficient enzyme, isovaleryl-CoA dehydrogenase, is itself located in the mitochondrial matrix and is responsible for transferring electrons to the respiratory chain via flavin adenine dinucleotide (FAD). medlink.com Its dysfunction is the primary disruption in the catabolism of leucine. newenglandconsortium.org

The pathophysiological effects on energy metabolism manifest through several mechanisms:

Enzyme Inhibition: Isovaleryl-CoA has been shown to inhibit other key mitochondrial enzymes. uva.nl This includes N-acetylglutamate synthase, a vital enzyme in the urea cycle, which contributes to the hyperammonemia often seen during metabolic crises in IVA. uva.nl

Coenzyme A Sequestration: The conjugation of isovaleryl-CoA consumes the available pool of Coenzyme A (CoA). medlink.com This sequestration limits the availability of CoA for other essential metabolic processes that occur within the mitochondria, such as the Krebs cycle and the β-oxidation of fatty acids, further compromising the cell's ability to produce ATP.

Disruption of Ion Gradients: Isovaleric acid can interfere with the maintenance of mitochondrial membrane potential, which is essential for adequate energy production and neurotransmission. uva.nl

This collective assault on mitochondrial processes leads to a profound energy deficit, which can explain clinical features of IVA such as lethargy and the failure of high-energy-demand organs. newenglandconsortium.org

Table 1: Effects of Accumulated Metabolites on Cellular Processes This table summarizes in vitro research findings on the effects of metabolites that accumulate in Isovaleric Acidemia.

| Metabolite | System Studied | Observed Effect | Implication | Reference(s) |

|---|---|---|---|---|

| Isovaleric Acid | Rat Brain Mitochondria & Supernatants | Induces protein carbonyl formation. | Protein Oxidation | nih.gov |

| Rat Brain Synaptic Membranes | Reduces Na+, K+-ATPase activity. | Impaired Neurotransmission | uva.nl | |

| N-Isovaleroylglycine | Rat Brain Supernatants (Cytosol) | Increases lipid peroxidation (TBA-RS). | Lipid Damage | nih.gov |

| Rat Brain Supernatants (Cytosol) | Decreases glutathione (GSH) concentrations. | Depletion of Antioxidants | nih.gov | |

| Isovaleryl-CoA | Mitochondrial Enzyme Assays | Inhibits N-acetylglutamate synthase. | Urea Cycle Disruption | uva.nl |

Role in Oxidative Stress Mechanisms

Elevated levels of this compound and its precursor, isovaleric acid, are implicated in creating a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses. researchgate.netresearchgate.netijpediatrics.com This oxidative damage is considered a key contributor to the neuropathological features of IVA. uva.nlnih.gov

Research using rat brain cortex has provided specific insights into the roles of the different accumulating metabolites:

This compound was found to significantly increase markers of lipid peroxidation and chemiluminescence in the cytosolic fraction of brain cells, an effect that was preventable with free radical scavengers. nih.gov It also led to a decrease in the concentration of the crucial antioxidant glutathione (GSH) in the cytosol, but did not have these effects in purified mitochondrial preparations. nih.gov This suggests that this compound contributes to oxidative stress primarily through cytosolic mechanisms. nih.gov

Isovaleric acid , in contrast, was shown to significantly induce protein carbonyl formation, a marker of protein oxidation, in both cytosolic supernatants and purified mitochondrial preparations. nih.gov

These findings are supported by clinical observations, as one study demonstrated reduced glutathione levels in a cohort of patients with IVA. medlink.com The combined effects of lipid peroxidation and protein oxidation can lead to widespread cellular damage, impairing cell membrane integrity and enzyme function.

Neuropathological Features Associated with this compound Elevation

The central nervous system is particularly susceptible to the toxic effects of accumulating metabolites in IVA, resulting in significant neuropathological changes. cocukmetabolizma.com These changes are believed to be a direct consequence of the mitochondrial energy failure and oxidative stress detailed in the previous sections. researchgate.net

Neuroimaging studies, particularly Magnetic Resonance Imaging (MRI), have revealed characteristic patterns of brain injury, especially during or after episodes of acute metabolic decompensation:

Basal Ganglia Abnormalities: A common finding is the presence of abnormal signal intensity in the basal ganglia. ekb.egekb.eg Specific structures affected include the lentiform nuclei, putamen, and globus pallidus, which often show increased T2/FLAIR signals, indicative of cytotoxic edema and neuronal injury. medlink.comekb.egekb.eg

Cerebral and Cerebellar Atrophy: In addition to acute changes, long-term structural damage can occur. Diffuse cortical atrophy has been reported. ekb.egekb.eg Furthermore, at least one case of isolated global cerebellar atrophy has been documented in a patient imaged outside of a metabolic crisis, a finding that may not be surprising given that the defective IVD is a mitochondrial enzyme and mitochondrial disorders are a known cause of cerebellar atrophy. oatext.com

Edema and Hemorrhage: During acute crises, brain edema (swelling) and even cerebellar hemorrhage can occur. nih.gov

These structural brain abnormalities correlate with the clinical neurological manifestations of IVA, which can include developmental delay, intellectual disability, seizures, and movement disorders. cocukmetabolizma.comnih.gov

Table 2: Summary of Reported MRI Findings in Isovaleric Acidemia This table collates neuroimaging findings from various studies of patients with Isovaleric Acidemia.

| MRI Finding | Brain Region(s) Affected | Signal Characteristics | Associated Condition | Reference(s) |

|---|---|---|---|---|

| Signal Abnormality | Basal Ganglia (Putamen, Lentiform Nucleus, Globus Pallidus) | Increased T2/FLAIR signal; Symmetric, bilateral changes | Acute Metabolic Decompensation | medlink.comekb.egekb.eg |

| Atrophy | Cerebellum (hemispheres and vermis) | Global volume loss | Chronic/Intermittent IVA | oatext.com |

| Cerebral Cortex | Generalized volume loss | Chronic/Intermittent IVA | ekb.egekb.eg | |

| Edema/Hemorrhage | General (Cerebellum) | Brain swelling, bleeding | Acute Metabolic Decompensation | nih.gov |

Advanced Research Directions and Future Perspectives

Systems Biology and Multi-Omics Approaches in N-Isovaleroylglycine Research

The integration of systems biology with multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of this compound (N-IVG). frontiersin.orgnih.gove-enm.org This holistic approach allows for a comprehensive understanding of the complex molecular interactions and pathways affected by N-IVG, moving beyond the study of single molecules to a broader network-level analysis. nih.gove-enm.org In the context of Isovaleric Acidemia (IVA), the primary disorder associated with elevated N-IVG, these strategies are critical for deciphering the full impact of the underlying genetic defect in the IVD gene. nih.govmdpi.com

Metabolomics, the large-scale study of small molecules, has been fundamental in identifying N-IVG as a key biomarker for IVA. smolecule.com By analyzing the complete set of metabolites in biological fluids, researchers can quantify the accumulation of N-IVG and other related compounds, such as 3-hydroxyisovaleric acid, providing a detailed metabolic signature of the disease. nih.govmdpi.com Proteomic studies, which focus on the entire set of proteins, can then reveal how the accumulation of isovaleryl-CoA and its derivatives impacts cellular protein expression and function, potentially uncovering new pathological mechanisms and therapeutic targets. frontiersin.orgfrontiersin.org

By integrating these "omics" layers, scientists can construct detailed computational models of metabolic networks. e-enm.org These models are invaluable for simulating the flow of metabolites and predicting the systemic effects of enzyme deficiencies, offering deeper insights into how N-IVG accumulation contributes to the clinical symptoms of IVA. e-enm.org This systems-level view is essential for developing more effective and targeted therapies. nih.gov

A summary of how different omics technologies contribute to N-IVG research is presented below:

| Omics Field | Primary Focus | Contribution to this compound Research |

|---|---|---|

| Genomics | Genes and their functions | Identifies mutations in the IVD gene responsible for Isovaleric Acidemia. nih.gov |

| Transcriptomics | RNA transcripts | Analyzes how IVD mutations affect gene expression levels. frontiersin.org |

| Proteomics | Proteins | Studies the impact on the isovaleryl-CoA dehydrogenase enzyme and other protein expression. frontiersin.org |

| Metabolomics | Metabolites | Quantifies the accumulation of this compound and other related metabolites. smolecule.com |

Investigating this compound in Non-Traditional Metabolic Contexts

While N-IVG is a hallmark of IVA, emerging research is uncovering its relevance in a variety of other metabolic contexts, broadening its clinical and biological significance. Investigations have detected elevated N-IVG levels in other inborn errors of metabolism, such as certain fatty acid oxidation defects, indicating that its accumulation is not exclusive to leucine metabolism disorders. biocat.com

Recent studies have also highlighted a potential link between N-IVG and the gut microbiome. researchgate.netresearcher.life The gut microbiota can produce isovaleric acid, the direct precursor to N-IVG, through the fermentation of amino acids. nih.gov An imbalance in the gut microbial community, or dysbiosis, could lead to an overproduction of isovaleric acid, subsequently increasing systemic N-IVG levels. This connection opens up a new frontier of research exploring how diet-microbiome interactions can influence host metabolism and potentially contribute to conditions not traditionally associated with N-IVG. For instance, metabolomic studies have noted associations between N-IVG and conditions like inflammatory bowel disease in mouse models. plos.orgnih.gov

Furthermore, N-IVG has been identified in broader metabolomic screens related to various physiological and pathological states, including food protein-induced enterocolitis syndrome and even in response to bacterial infections in animal models, suggesting it may be part of a more general metabolic response to cellular stress or inflammation. acs.orgnih.gov

Development of Novel Therapeutic Interventions

Current management for IVA primarily involves a low-leucine diet and supplementation with glycine and L-carnitine to promote the detoxification of isovaleryl-CoA. mdpi.comresearchgate.netuva.nl Glycine enhances the formation of N-IVG, a water-soluble compound that is more easily excreted, while L-carnitine helps to buffer other toxic acyl-CoA species. mdpi.comresearchgate.net

Future therapeutic research is focused on more direct and potentially curative strategies. One of the most promising areas is gene therapy. futuremarketinsights.com The goal of gene therapy for IVA is to deliver a functional copy of the IVD gene to the patient's cells, thereby restoring the activity of the isovaleryl-CoA dehydrogenase enzyme. oaanews.org Preclinical studies in animal models of similar organic acidemias, such as propionic acidemia and methylmalonic acidemia, have shown significant success using adeno-associated virus (AAV) vectors to deliver the corrective gene, leading to long-term survival and correction of metabolic abnormalities in mice. oaanews.org This approach holds considerable promise for IVA, with the potential to offer a one-time, lifelong treatment. futuremarketinsights.comoaanews.org

Another avenue of research is the development of small molecule drugs that could act as "chaperones" to stabilize the faulty isovaleryl-CoA dehydrogenase enzyme produced by some mutations, helping it to fold correctly and restoring partial enzyme activity. Research into modulating the gut microbiome to reduce the production of isovaleric acid could also emerge as a complementary therapeutic strategy. nih.govharvard.edu

Animal Models for this compound Related Research

Animal models are indispensable tools for investigating the complex pathophysiology of diseases associated with N-IVG and for evaluating the safety and efficacy of new treatments. For years, the lack of a robust animal model specifically for IVA hindered research. However, recent discoveries have identified mouse strains that naturally carry mutations analogous to human metabolic disorders.

Notably, researchers have identified an exonic splice mutation in the Ivd gene in the 129 substrain of mice. nih.gov This mutation leads to a deficiency in the isovaleryl-CoA dehydrogenase enzyme and results in elevated levels of C5-carnitine, a key biomarker also seen in human IVA. nih.gov This finding provides a naturally occurring mouse model that mimics the biochemical phenotype of isovaleric acidemia. nih.gov

These mouse models are crucial for several reasons:

Pathophysiology Studies: They allow for detailed investigation into the chronic, systemic effects of elevated N-IVG and other toxic metabolites on various organs, such as the brain and liver, which is difficult to perform in human subjects. nih.gov

Preclinical Testing: They serve as a vital platform for testing novel therapeutic interventions like gene therapy and small molecule drugs before they can be considered for human clinical trials. oaanews.org

Investigating Gene-Environment Interactions: These models enable controlled studies on how factors like diet, illness, or the gut microbiome interact with the underlying genetic defect to influence the severity of the disease. plos.orgnih.gov

The development and characterization of such animal models are significant steps forward, paving the way for a deeper understanding of N-IVG-related disorders and accelerating the development of new therapies.

Standardization of Analytical Methods for this compound Quantification

The accurate and precise quantification of N-IVG in biological samples, such as urine and plasma, is paramount for the diagnosis, monitoring, and research of IVA and other metabolic conditions. wadsworth.orgbabydetect.com The primary analytical techniques employed for this purpose are mass spectrometry-based methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govbiocompare.commdpi.com

These methods offer excellent sensitivity and specificity, allowing for the reliable detection and quantification of N-IVG. d-nb.info

GC-MS often requires a chemical derivatization step to make N-IVG volatile enough for gas-phase analysis but provides robust and reproducible results. nih.govbiocompare.com

LC-MS/MS can often analyze samples with less preparation and is highly sensitive, making it a powerful tool for newborn screening and targeted metabolomics. d-nb.infometwarebio.comsynlab.com

Despite the power of these technologies, a significant challenge in the field is the lack of standardization across different clinical and research laboratories. researchgate.net Variations in sample preparation protocols, derivatization techniques, instrument calibration, and data processing can lead to inter-laboratory variability in reported N-IVG concentrations. This inconsistency can complicate the interpretation of results and hinder the comparison of data from multicenter studies.

To address this, there is a growing need for:

Certified Reference Materials: The development of standard reference materials for N-IVG would allow laboratories to calibrate their instruments and validate their methods against a known, certified concentration.

External Quality Assessment Schemes: Participation in proficiency testing programs, where laboratories analyze the same samples and compare results, is crucial for ensuring ongoing accuracy and identifying methodological biases.

Standardized Reporting: Encouraging the adoption of minimum reporting standards for metabolomics studies can improve the transparency and reproducibility of research findings. researchgate.net

Achieving greater standardization is essential for ensuring that N-IVG quantification is reliable and comparable worldwide, which is critical for accurate patient diagnosis, effective treatment monitoring, and high-quality collaborative research.

Q & A

Q. What metabolic pathways involve N-Isovaleroylglycine, and how is it synthesized?

this compound is an acyl glycine formed via glycine conjugation of isovaleryl-CoA, a product of branched-chain amino acid (leucine) catabolism. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), which transfers the isovaleryl group from CoA to glycine. It is a minor metabolite in fatty acid β-oxidation and is associated with mitochondrial dysfunction in disorders like isovaleric acidemia (IVA). Elevated levels in biofluids serve as a biomarker for metabolic dysregulation in obesity and hyperglycemia .

Q. What analytical methods are commonly used to detect and quantify this compound in biological samples?

- Gas Chromatography-Mass Spectrometry (GC-MS):

- Derivatization: Trimethylsilyl (TMS) derivatives are prepared to enhance volatility (e.g., using BSTFA or MSTFA).

- Columns: Nonpolar stationary phases like SPB-1 (100% dimethylpolysiloxane) or SPB-5 (5% diphenyl/95% dimethylpolysiloxane) are preferred.

- Retention Indices: Reported values include 1412.7 (SPB-1) and 1425.8 (SPB-5) for the TMS derivative .

- Nuclear Magnetic Resonance (NMR):

- Liquid Chromatography-MS (LC-MS):

Advanced Research Questions

Q. How can researchers resolve contradictions in reported N-Isovaleroyglycine levels across metabolomic studies?

Discrepancies may arise from:

- Sample Preparation: Urine collection protocols (e.g., time of day, fasting status) significantly impact metabolite concentrations .

- Analytical Platforms: GC-MS, LC-MS, and NMR vary in sensitivity and specificity. For example, NMR detected this compound in hyperglycemia studies, while LC-MS identified additional unannotated metabolites .

- Statistical Normalization: Differences in data preprocessing (e.g., creatinine normalization vs. probabilistic quotient normalization) affect comparative analyses .

- Biological Variability: Acute vs. chronic hyperglycemia models or species-specific metabolism (e.g., mouse vs. human) can alter results .

Q. What isotopic labeling strategies are used to trace this compound in metabolic flux studies?

- Deuterated Analogs: N-Isovalerylglycine-d9 (deuterated at nine positions) is employed as an internal standard for quantitative LC-MS/MS. It accounts for matrix effects and ionization efficiency variations .

- Applications: Tracing leucine catabolism in obesity models or validating biomarker stability under varying physiological conditions .

Q. How should experimental designs be optimized for validating this compound as a biomarker?

- Cohort Selection: Stratify subjects by BMI, glycemic status, or genetic predisposition (e.g., IVA patients).

- Multiplatform Metabolomics: Combine NMR (for broad metabolite coverage) with LC-MS/GC-MS (for sensitivity) to cross-validate findings .

- Longitudinal Sampling: Collect serial urine or plasma samples to assess temporal changes in metabolite levels .

- Statistical Validation: Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish biomarker signatures from confounding factors .

Q. What are the challenges in standardizing this compound quantification across laboratories?

- Derivatization Efficiency: TMS derivatization for GC-MS requires strict control of reaction time and moisture to prevent incomplete silylation .

- Reference Materials: Lack of universally certified standards necessitates in-house synthesis and characterization (e.g., via ¹H/¹³C NMR) .

- Interplatform Variability: Calibrate instruments using shared reference samples to harmonize LC-MS and GC-MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。